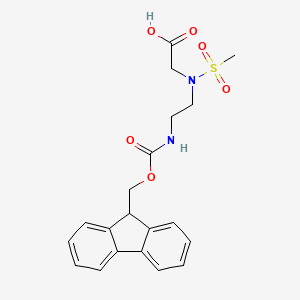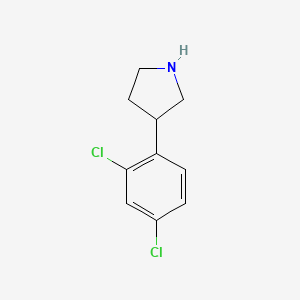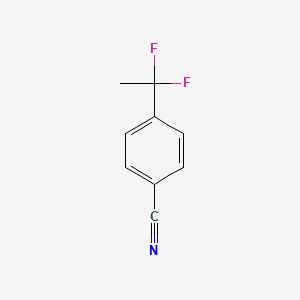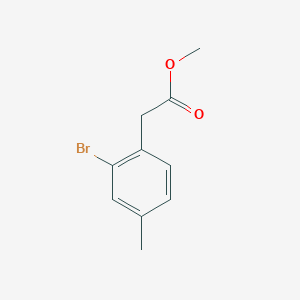
Methyl 2-(2-bromo-4-methylphenyl)acetate
Descripción general
Descripción
Methyl 2-(2-bromo-4-methylphenyl)acetate (MBMPA) is an organic compound that is a brominated derivative of methyl acetate. It is a colorless liquid that has a mild, sweet odor. MBMPA has a wide range of applications in the field of chemical synthesis, as well as in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Preparation of Drug Intermediates : Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, can be prepared using 2-bromothiophene as a raw material through a Grignard reaction with dimethyl oxalate, showcasing a practical approach for undergraduate organic chemistry experiments (Min, 2015).
Synthesis of Novel Compounds : A method involving the bromination of 4-methyl-3,6-dihydro-2H-pyran with 4-toluidine or 2-bromo-4-methylamiline in triethylamine has been used to synthesize novel compounds like 4-methyl-N-(4-methylphenyl)- and N-(2-bromo-4-methylphenyl)-4-methyl-3,6-dihydro-2H-pyran-3-amines (Skladchikov et al., 2012).
Formation of Isomeric Products : The reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate results in isomeric products like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate (Lee, Ryu, & Lee, 2017).
Applications in Material Science
Preparation of Phospho Sugar Derivatives : The treatment of phospholene oxides with N-bromosuccinimide followed by a series of reactions, including substitution with acetate, provides an innovative route to prepare phospho sugar derivatives, which are significant in material science (Ikai, Iida, & Yamashita, 1989).
Synthesis and Analysis of Complex Molecules : The synthesis of complex molecules like 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, characterized by various spectroscopic methods, highlights the role of methyl 2-(2-bromo-4-methylphenyl)acetate in analytical chemistry (Yaman et al., 2019).
Discovery of Antitumor Chemical Entities
- Identification of New Compounds from Fungi : The isolation of new compounds from Penicilliumcrustosum YN-HT-15, including 1-(2',4'-dihydroxy-5'-methyl-3'-methylsulfanylmethyl-phenyl)-ethanone, showcases the utility of methyl 2-(2-bromo-4-methylphenyl)acetate derivatives in discovering potential antitumor agents (Liu et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-(2-bromo-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-8(9(11)5-7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWDNOQWXXCPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromo-4-methylphenyl)acetate | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(5-bromopentyl)thio]benzoate](/img/structure/B1403079.png)
![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1403082.png)
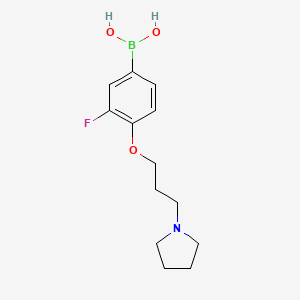
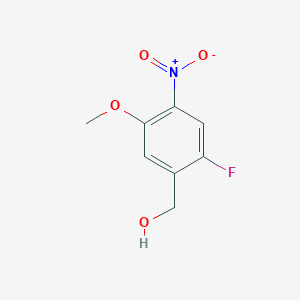
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)
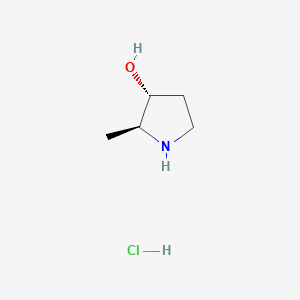
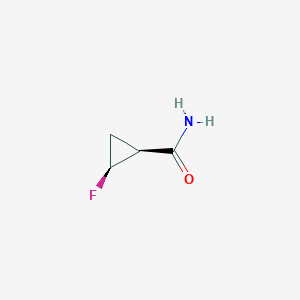
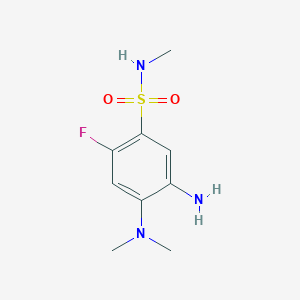
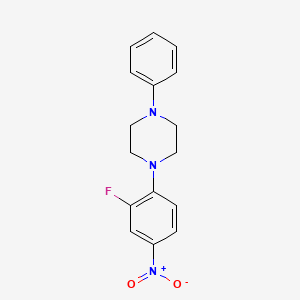

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)
